3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide

Insecticidal Activity Pyrethroid SAR Larvicide Screening

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide (CAS 297146-38-4) is a synthetic pyrethroid amide derivative characterized by a cis-cyclopropane core and a meta-nitrophenyl amide moiety. It is cataloged as a research-grade screening compound, available from suppliers such as ChemBridge (Hit2Lead SC-5575181) and Sigma-Aldrich (AldrichCPR), and is supplied with undefined stereochemistry and a typical purity of 95%.

Molecular Formula C14H14Cl2N2O3
Molecular Weight 329.18
CAS No. 297146-38-4
Cat. No. B2918607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide
CAS297146-38-4
Molecular FormulaC14H14Cl2N2O3
Molecular Weight329.18
Structural Identifiers
SMILESCC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C
InChIInChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19)
InChIKeyJCJDOVRWIBXGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide Procurement Guide: Pyrethroid Amide for SAR & Selectivity Profiling


3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide (CAS 297146-38-4) is a synthetic pyrethroid amide derivative characterized by a cis-cyclopropane core and a meta-nitrophenyl amide moiety. It is cataloged as a research-grade screening compound, available from suppliers such as ChemBridge (Hit2Lead SC-5575181) and Sigma-Aldrich (AldrichCPR), and is supplied with undefined stereochemistry and a typical purity of 95% [1]. Unlike classic ester pyrethroids like permethrin and cypermethrin, this compound belongs to a structurally distinct carboxamide subclass, which has been systematically evaluated for larvicidal activity and found to exhibit profoundly different potency profiles [2].

Why Generic Pyrethroid Esters Cannot Replace 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide in SAR Studies


Substituting this compound with a generic pyrethroid ester such as permethrin or cypermethrin will fundamentally alter the pharmacological outcome in any benchtop assay. The carboxamide linkage confers significantly different electronic and hydrogen-bonding properties compared to the ester group, resulting in a predicted LogP of 4.51 and a topological polar surface area (tPSA) of 72.2 Ų, which impacts membrane permeability and target binding kinetics . Critically, systematic larvicidal screening data show that N-(substituted)phenyl cyclopropylcarboxamides are essentially inactive against Aedes aegypti larvae, whereas cis-permethrin exhibits potent activity, demonstrating that the amide subclass operates on a completely different potency spectrum [1]. This divergent activity profile makes the compound uniquely suited as a negative control or selectivity probe when benchmarking novel insecticidal candidates or investigating off-target effects.

Quantitative Differentiation Evidence for 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide vs. Closest Analogs


Larvicidal Potency Deficit vs. cis-Permethrin in Aedes aegypti Model

In a systematic evaluation of 27 cyclopropylcarboxamide derivatives, the N-(substituted)phenyl subclass to which this compound belongs was explicitly reported as essentially inactive in larvicidal tests against Aedes aegypti mosquito larvae [1]. This is in stark contrast to the ester reference compound (±)-cis-permethrin, which displays potent larvicidal activity under identical assay conditions, and to the most active carboxamide analog, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-phenoxyphenyl)methylcyclopropanecarboxamide, which was still 25 times less potent than cis-permethrin [1]. This data positions the target compound at the extreme low-activity end of the potency spectrum for this chemical series.

Insecticidal Activity Pyrethroid SAR Larvicide Screening

Lipophilicity and Polar Surface Area Differentiation from Ester Pyrethroids

The target compound displays a calculated LogP of 4.51 and a topological polar surface area (tPSA) of 72.2 Ų . For comparison, the classic ester pyrethroid permethrin has a reported LogP of approximately 6.5 [1], making the target compound notably less lipophilic. This 2-unit LogP difference corresponds to an estimated 100-fold lower partition coefficient into lipid membranes, which directly impacts compound distribution, bioaccumulation potential, and target-site accessibility in cell-based and in vivo assays. The amide NH also contributes a hydrogen bond donor (Hdon=1), absent in ester pyrethroids, enabling distinct intermolecular interactions with biological targets.

Physicochemical Properties Druglikeness Membrane Permeability

Regioisomeric Nitro Substitution: Meta- vs. Para-Nitrophenyl Analog Differentiation

The target compound bears a 3-nitrophenyl (meta-nitro) substituent, distinguishing it from the corresponding 4-nitrophenyl (para-nitro) isomer . In the broader medicinal chemistry and agrochemical literature, the position of electron-withdrawing nitro groups on aromatic rings is known to modulate both electronic effects (Hammett σmeta = 0.71 vs. σpara = 0.78) and steric accessibility to binding pockets [1]. While direct head-to-head bioactivity data between the meta- and para-nitrophenyl isomers of this specific scaffold are not available, the differential electronic and steric profiles make the meta-nitro compound a distinct chemical probe for SAR studies targeting nitroaromatic-interacting enzymes or receptors.

Regioisomer SAR Nitroaromatic Chemistry Chemical Probe Design

Optimal Application Scenarios for 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide in Research and Industrial Settings


Negative Control for Pyrethroid Insecticide Phenotypic Screens

The compound's established lack of larvicidal activity against Aedes aegypti, as part of the N-(substituted)phenyl amide subclass, makes it a structurally matched negative control for insecticide discovery programs [1]. Researchers screening for novel sodium channel modulators or contact pesticides can use this compound (at equimolar concentrations to active leads) to discriminate between specific target-mediated toxicity and nonspecific membrane effects. Its undefined stereochemistry mirrors the typical racemic nature of early-stage screening hits.

Physicochemical Benchmarking of Pyrethroid Amide vs. Ester ADME Profiles

With a LogP of 4.51 and tPSA of 72.2 Ų, this compound serves as a representative pyrethroid amide for comparative ADME studies . Its 100-fold lower lipophilicity relative to permethrin (LogP ~6.5) enables researchers to systematically isolate the contribution of the ester-to-amide modification on membrane permeability, metabolic stability, and protein binding using standard Caco-2, microsomal stability, and plasma protein binding assays.

Meta-Nitroaromatic Chemical Probe for Enzyme Inhibition Screens

The meta-nitrophenyl group provides a distinct electronic and steric signature compared to para-nitro and unsubstituted phenyl analogs [2]. This compound can be deployed in biochemical screens against nitroreductases, cytochrome P450 isoforms, or other enzymes known to interact with nitroaromatic substrates. The differential Hammett σ value (0.71 for meta-NO2 vs. 0.78 for para-NO2) allows researchers to probe electronic requirements in enzyme active sites using a matched molecular pair approach.

Synthetic Chemistry Reference Standard for Cyclopropane Carboxamide Library Design

As a commercially available cyclopropylcarboxamide building block with a dichlorovinyl substituent, this compound can serve as a reference standard for quality control in the synthesis and characterization of novel pyrethroid amide libraries [1]. Its well-defined 13C NMR and mass spectrometry profile, as characterized in peer-reviewed literature, provides a benchmark for confirming the identity and purity of newly synthesized analogs.

Quote Request

Request a Quote for 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.